1-Ethyl-5-oxopyrrolidine-3-carboxylic acid

描述

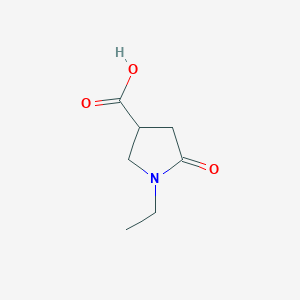

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, with an ethyl group at the 1-position, a keto group at the 5-position, and a carboxylic acid group at the 3-position

作用机制

Target of Action

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is suggested to be a potential antagonist for GABA-receptors, histamine-N-methyl transferase inhibitors, and benzodiazepine receptors . These targets play crucial roles in the nervous system, regulating neurotransmission and influencing various physiological and psychological processes.

Mode of Action

The compound interacts with its targets by binding to the active sites of these receptors and enzymes. This binding can inhibit the normal function of these targets, leading to changes in the biochemical processes they regulate .

Biochemical Pathways

The affected pathways primarily involve neurotransmission in the nervous system. By acting as an antagonist for GABA-receptors and benzodiazepine receptors, the compound can influence the GABAergic and glutamatergic neurotransmission systems . The inhibition of histamine-N-methyl transferase can affect the metabolism of histamine, a key mediator of inflammatory responses .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting the function of GABA-receptors, histamine-N-methyl transferase, and benzodiazepine receptors, the compound can potentially exhibit arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .

生化分析

Biochemical Properties

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, histamine-N-methyltransferase, and benzodiazepine receptors . These interactions suggest that this compound may exhibit arrhythmogenic, antiepileptic, anxiolytic, and other pharmacological activities .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to stimulate the division of isolated monkey kidney cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with GABA receptors and other biomolecules can modulate neurotransmission and other cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an antagonist to GABA receptors and histamine-N-methyltransferase, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular responses, contributing to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial pharmacological effects, such as anxiolytic and antiepileptic activities . At higher doses, it can cause toxic or adverse effects, including arrhythmogenic activity . Understanding the dosage-dependent effects is essential for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and activity. The compound’s effects on metabolic flux and metabolite levels can influence various biochemical processes . These interactions are crucial for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function within the cell .

Subcellular Localization

This compound is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl 2-oxopyrrolidine-3-carboxylate with an appropriate reagent can yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

化学反应分析

Types of Reactions: 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Substitution: The ethyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

科学研究应用

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

相似化合物的比较

1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a methyl group instead of an ethyl group at the 1-position.

Ethyl 5-oxopyrrolidine-3-carboxylate: This compound is an ester derivative of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid.

Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

生物活性

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

This compound (C7H11NO3) features a pyrrolidine ring with a carboxylic acid functional group. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The compound exhibits several mechanisms of action:

- GABA Receptor Antagonism : It acts as an antagonist for gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission and potentially affecting anxiety and seizure disorders.

- Histamine-N-Methyltransferase Inhibition : By inhibiting this enzyme, it may modulate histamine levels, impacting allergic responses and inflammation.

- Benzodiazepine Receptor Interaction : The compound can bind to benzodiazepine receptors, which are involved in the modulation of anxiety and sleep.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, research involving A549 human lung adenocarcinoma cells showed that certain derivatives reduced cell viability significantly compared to untreated controls. The structure-dependent activity suggests that modifications to the compound can enhance its efficacy against cancer cells.

| Compound | Cell Viability (%) | Significance (p-value) |

|---|---|---|

| Base Compound | 63.4 | <0.05 |

| 3,5-Dichloro Derivative | 21.2 | <0.0001 |

| Cisplatin Control | 19.7 | - |

The above data indicates that specific substitutions on the phenyl ring can enhance anticancer activity, making these derivatives promising candidates for further development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against multidrug-resistant strains of bacteria. Studies indicated that certain derivatives were effective against Staphylococcus aureus and other clinically significant pathogens.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | >128 | No activity |

| Klebsiella pneumoniae | <64 | Moderate activity |

These findings highlight the need for further exploration into its antimicrobial potential and the development of new therapeutic agents targeting resistant strains .

Cellular Effects

The compound has been observed to stimulate cell division in isolated monkey kidney cells, indicating its influence on cellular processes beyond cancer and microbial inhibition. This effect suggests potential applications in regenerative medicine or tissue engineering.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound derivatives:

- A549 Cell Line Study : A study evaluated various derivatives' cytotoxic effects on A549 cells compared to standard chemotherapeutics like cisplatin. The findings revealed that some derivatives significantly reduced cell viability while maintaining lower toxicity towards non-cancerous cells .

- Antimicrobial Screening : Another study screened multiple derivatives against WHO-priority pathogens, demonstrating varying degrees of efficacy. Notably, compounds with specific structural features showed enhanced activity against resistant strains .

属性

IUPAC Name |

1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-8-4-5(7(10)11)3-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPUQHZYYWBHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405855 | |

| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52743-73-4 | |

| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。